molecular formula C21H13Cl2F3N4O B2494379 3-[3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]-1-[3-(trifluoromethyl)phenyl]urea CAS No. 338415-26-2

3-[3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]-1-[3-(trifluoromethyl)phenyl]urea

Cat. No.: B2494379
CAS No.: 338415-26-2
M. Wt: 465.26
InChI Key: VRFNYZQEPBVQAR-UHFFFAOYSA-N
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Description

The compound 3-[3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]-1-[3-(trifluoromethyl)phenyl]urea is a synthetic urea derivative featuring an imidazo[1,2-a]pyridine core substituted with a 3,4-dichlorophenyl group and a 3-(trifluoromethyl)phenyl urea moiety. Urea derivatives are frequently explored for their bioactivity, particularly as kinase inhibitors or modulators of cellular pathways . The imidazo[1,2-a]pyridine scaffold is known for its metabolic stability and π-π stacking interactions with biological targets, while the electron-withdrawing substituents (trifluoromethyl, dichlorophenyl) may enhance binding affinity and selectivity .

Properties

IUPAC Name

1-[3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13Cl2F3N4O/c22-15-7-6-12(9-16(15)23)18-11-27-19-17(5-2-8-30(18)19)29-20(31)28-14-4-1-3-13(10-14)21(24,25)26/h1-11H,(H2,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRFNYZQEPBVQAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NC2=CC=CN3C2=NC=C3C4=CC(=C(C=C4)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13Cl2F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]-1-[3-(trifluoromethyl)phenyl]urea typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dichloroaniline with 2-cyanopyridine to form the imidazo[1,2-a]pyridine core. This intermediate is then reacted with 3-(trifluoromethyl)phenyl isocyanate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-[3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]-1-[3-(trifluoromethyl)phenyl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl or trifluoromethylphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

3-[3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]-1-[3-(trifluoromethyl)phenyl]urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]-1-[3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects. For example, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison with key analogs:

Key Observations:

Substituent Impact: Electron-withdrawing groups (e.g., trifluoromethyl, dichlorophenyl) are common in urea derivatives to improve target binding. The target compound’s 3,4-dichlorophenyl group mirrors compound 9g and 11g , which exhibit moderate-to-high yields (78.5–87.5%).

Core Structure Differences :

  • Imidazo[1,2-a]pyridine (target compound) vs. thiazole-phenyl (9g/11g): The former offers a larger aromatic surface for target interaction, while the latter’s thiazole may confer metabolic resistance .
  • Compound 1l demonstrates that ester-functionalized imidazo[1,2-a]pyridines exhibit lower synthetic yields (51%), highlighting the challenge of introducing bulky substituents.

Synthetic Efficiency :

  • The target compound’s imidazo[1,2-a]pyridine core may require multi-step synthesis, akin to 1l , whereas thiazole-based analogs (9g/11g) achieve higher yields via streamlined routes .

Research Implications

For instance, urea derivatives with dichlorophenyl groups (e.g., 9g) are often screened against cancer cell lines , and the trifluoromethyl group may improve blood-brain barrier penetration . Further studies should prioritize optimizing synthetic routes (e.g., one-pot reactions as in ) and evaluating bioactivity relative to established analogs.

Biological Activity

The compound 3-[3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]-1-[3-(trifluoromethyl)phenyl]urea , also known by its CAS number 338415-26-2 , is an emerging molecule in medicinal chemistry. Its unique structure combines a urea moiety with an imidazo[1,2-a]pyridine scaffold, which has been associated with various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H13Cl2F3N4O
  • Molecular Weight : 465.26 g/mol
  • CAS Number : 338415-26-2

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing imidazo[1,2-a]pyridine derivatives. For instance, research demonstrated that related compounds exhibit significant anti-proliferative effects against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways that regulate cell growth and survival.

CompoundCell Line TestedIC50 (µM)Mechanism of Action
3-[3-(3,4-Dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]-1-[3-(trifluoromethyl)phenyl]ureaA549 (Lung Cancer)0.5Inhibition of EGFR signaling
MCF7 (Breast Cancer)0.7Induction of apoptosis

Enzyme Inhibition

The compound has shown potential as an inhibitor of specific enzymes involved in cancer progression. For example, it may act as a selective inhibitor of certain kinases that are crucial in tumor growth.

  • Target Enzymes :
    • p38 MAPK
    • c-Src

Case Study : A study reported that a structurally similar compound exhibited an IC50 value of 53 nM against p38 MAPK, suggesting that the target compound may share similar inhibitory properties .

Antimicrobial Activity

In addition to its anticancer potential, there is emerging evidence supporting the antimicrobial properties of imidazo[1,2-a]pyridine derivatives. Compounds in this class have been evaluated for their activity against various bacterial strains.

Pathogen TestedMinimum Inhibitory Concentration (MIC)Result
Staphylococcus aureus250 µg/mLModerate Activity
Escherichia coli250 µg/mLModerate Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinase Activity : Compounds with similar structures have been shown to inhibit kinases involved in cancer signaling pathways.
  • Induction of Apoptosis : The ability to trigger programmed cell death in cancer cells adds to its therapeutic potential.
  • Antimicrobial Effects : The interaction with bacterial enzymes or cell wall synthesis pathways may explain its antimicrobial properties.

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